Ammonium;hexafluorogermanium(2-)

Solution-processed germanium precursors Thin-film deposition Zeolite modification

Research reproducibility in zeolite dealumination or Ge-containing thin-film deposition is critically dependent on precursor purity and batch consistency. Ammonium hexafluorogermanate (99.99% metals basis) provides the exacting purity and ambient stability needed for these sensitive applications. • Non-deliquescent ambient stability eliminates glovebox requirements, unlike Li₂GeF₆. • High aqueous solubility ensures homogeneous zeolite slurry treatment. • Predictable sublimation behavior up to ~400°C for CVD/ALD processes.

Molecular Formula F6GeH4N-
Molecular Weight 204.66 g/mol
CAS No. 16962-47-3
Cat. No. B091041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium;hexafluorogermanium(2-)
CAS16962-47-3
Molecular FormulaF6GeH4N-
Molecular Weight204.66 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[F-].[F-].F[Ge](F)(F)F
InChIInChI=1S/F6Ge.H3N/c1-7(2,3,4,5)6;/h;1H3/q-2;/p+1
InChIKeyFJKKZDWDMAYYCN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Hexafluorogermanate (CAS 16962-47-3): Procurement-Grade Identity and Comparator Landscape


Ammonium hexafluorogermanate (NH₄)₂GeF₆ is an inorganic hexafluorometallate salt that crystallizes in the trigonal space group P3̄m1 (No. 164) with lattice parameters a = 5.85 Å, c = 4.775 Å [1]. As a high-purity germanium source available at 99.99% to 99.995+% trace metals basis [2], it serves as a precursor for semiconductor thin-film deposition, zeolite modification, and specialty fluoride chemistry. Its closest structural and functional analogs include potassium hexafluorogermanate (K₂GeF₆), ammonium hexafluorosilicate ((NH₄)₂SiF₆), lithium hexafluorogermanate (Li₂GeF₆), and sodium hexafluorogermanate (Na₂GeF₆)—each differing critically in solubility, thermal behavior, moisture sensitivity, and zeolite substitution selectivity.

Why Ammonium Hexafluorogermanate (CAS 16962-47-3) Cannot Be Interchanged with Its Closest Analogs


Although hexafluorogermanate salts share the same GeF₆²⁻ anion core, the counter-cation identity governs critical performance properties that preclude generic substitution. The ammonium salt delivers a unique combination of high aqueous solubility (qualitatively 'soluble' versus 5.4 g/L at 18°C for the potassium analog [1]), non-deliquescent ambient stability (in contrast to Li₂GeF₆, which hydrolyzes upon moisture exposure with HF release [2]), and a melting point of 380°C that positions it between the low-decomposition ammonium salts and the refractory potassium salt (m.p. 730°C) . In zeolite dealumination, (NH₄)₂GeF₆ and (NH₄)₂SiF₆ exhibit profoundly different aluminum substitution efficiencies, with germanium being markedly more difficult to incorporate—directly impacting the resulting framework acidity and pore architecture [3]. These quantifiable divergences mean that downstream process reproducibility and material specifications are inseparable from the specific salt selected.

Quantitative Differentiation Evidence for Ammonium Hexafluorogermanate (CAS 16962-47-3) Against Comparator Compounds


Aqueous Solubility Superiority of (NH₄)₂GeF₆ Over K₂GeF₆ for Solution-Based Processing

Ammonium hexafluorogermanate is reported as freely soluble in water by multiple authoritative databases [1], whereas potassium hexafluorogermanate exhibits limited aqueous solubility of only 5.4 g/L at 18°C, increasing to 25.8 g/L at 100°C [2]. This represents at minimum an order-of-magnitude solubility advantage, enabling the ammonium salt to be deployed in homogeneous aqueous reaction schemes—such as zeolite dealumination by (NH₄)₂MF₆ treatment [3]—where the potassium analog would require elevated temperatures or slurry-phase processing. Both compounds are insoluble in ethanol [1][2].

Solution-processed germanium precursors Thin-film deposition Zeolite modification

Zeolite Dealumination Selectivity: (NH₄)₂GeF₆ vs. (NH₄)₂SiF₆—Tunable Acidity Through Differential Substitution Efficiency

In a direct head-to-head study on NH₄Y zeolite dealumination, (NH₄)₂GeF₆ was found to be markedly more difficult to substitute germanium for aluminum compared to silicon substitution from (NH₄)₂SiF₆ [1]. Both reagents were applied under identical treatment conditions. The silicon analog achieved substantial dealumination without significant extra-framework aluminum formation or defect site generation, outperforming steaming and EDTA methods. By contrast, germanium incorporation proceeded with lower efficiency (Tables 1 and 2 of [1]), and dealumination exceeding ~50% resulted in a considerable loss of crystallinity for the silicon case, which was mitigated by multistage treatment. Critically, the germanium-treated zeolites exhibited an increase in intermediate-acid-strength sites as revealed by temperature-programmed NH₃ desorption (Fig. 6 of [1]), a profile distinct from the silicon-treated analogs. NH₃ adsorption capacity was higher for both (NH₄)₂MF₆-treated zeolites versus those obtained by other dealumination methods at comparable SiO₂/Al₂O₃ ratios (Table 3 of [1]).

Zeolite post-synthetic modification Framework dealumination Solid-acid catalysis

Moisture Stability Advantage of (NH₄)₂GeF₆ Over Deliquescent Li₂GeF₆ for Ambient-Handling Processes

Ammonium hexafluorogermanate is a stable, white crystalline solid at room temperature under ambient conditions, with a melting point of 380°C and decomposition temperature of approximately 400°C [1]. In stark contrast, lithium hexafluorogermanate (Li₂GeF₆) is explicitly characterized as a deliquescent solid that hydrolyzes upon moisture exposure, releasing hydrogen fluoride and germanium tetrafluoride gases [2]. This difference is not marginal: Li₂GeF₆ requires rigorous exclusion of atmospheric moisture during storage, handling, and processing, whereas (NH₄)₂GeF₆ can be handled under standard laboratory conditions. While Li₂GeF₆ has a higher melting point (510°C) [2], its moisture sensitivity imposes significant glovebox or dry-room infrastructure requirements that the ammonium salt avoids.

Moisture-sensitive precursor handling Ambient-processable germanium sources Battery electrolyte additives

Thermodynamic Baseline: Absence of Solid-State Phase Transitions in (NH₄)₂GeF₆ from 5 K to 326 K

Adiabatic calorimetry measurements on (NH₄)₂GeF₆ from T ≈ 5 K to T = 326 K revealed no solid-state phase transition and no metastability—behavior that is explicitly noted as sometimes occurring in R₂MX₆ compounds of this structural family [1]. The standard molar entropy was determined as Δ₀ᵀSₘ°{(NH₄)₂GeF₆, cr}/R = 36.30 ± 0.04 at T = 298.15 K (where R = 8.31451 J·K⁻¹·mol⁻¹), and the function Φₘ°{(NH₄)₂GeF₆, cr}/R = 17.87 ± 0.03 at 298.15 K [1]. By comparison, potassium hexafluorogermanate (K₂GeF₆) exhibits three structural modifications with transitions at 240°C and 500°C [2], representing a fundamentally different thermal behavior profile that can affect processing reproducibility in high-temperature applications.

Low-temperature calorimetry Thermodynamic reference data Phase-transition-free materials

Hexafluorogermanate Ion Hydrolysis Kinetics: A Defined Rate Law for Predictive Aqueous Processing

The hydrolysis kinetics of the hexafluorogermanate(IV) ion (GeF₆²⁻) have been quantitatively determined over the pH range 4–10 at 15, 25, and 35°C, establishing the rate law: −d[GeF₆²⁻]/dt = (k₁ + k₂[H⁺])[GeF₆²⁻] [1]. The hydrolysis in basic solution proceeds with an activation energy of 21.5 ± 0.3 kcal/mol and a ΔS‡ value of −3.2 e.u. [1]. Critically, no evidence was found for catalytic acceleration by partially hydrolyzed derivatives of the GeF₆²⁻ ion [1]. While this kinetic study was performed on the sodium salt, the rate law governs the behavior of the GeF₆²⁻ anion regardless of counter-cation in aqueous solution. This stands in contrast to the pronounced hydrolytic sensitivity of hexafluorogermanates above 600°C demonstrated by X-ray phase analysis of alkali hexafluorogermanates [2], which showed enormous hydrolysis sensitivity under high-temperature conditions—a finding that establishes a thermal processing ceiling distinct from the ambient hydrolytic stability window characterized by the kinetic study [1].

Fluorometallate hydrolysis Aqueous germanium chemistry Kinetic stability prediction

Commercial Purity Tiering: (NH₄)₂GeF₆ Available from 99% to 99.999% Metals Basis for Application-Matched Procurement

Ammonium hexafluorogermanate is commercially available across a wide purity spectrum: 99% (2N), 99.9% (3N), 99.99% (4N), 99.995% (4N5), and 99.999% (5N) metals basis [1]. The 99.99% grade is specified with ≤150.0 ppm trace metal impurities . This purity tiering allows procurement decisions to be matched to application requirements—4N or 5N grades for semiconductor thin-film deposition where trace metal contamination degrades device performance, versus 2N–3N grades for zeolite modification or bulk chemical synthesis where ultra-high purity carries unnecessary cost. By comparison, potassium, sodium, and lithium hexafluorogermanate salts are less commonly stocked across this full purity range by major suppliers, limiting procurement flexibility for applications requiring validated trace-metal specifications.

High-purity germanium precursors Semiconductor-grade chemicals Trace-metal-sensitive applications

Procurement-Guiding Application Scenarios for Ammonium Hexafluorogermanate (CAS 16962-47-3)


Zeolite Y Post-Synthetic Dealumination Requiring Intermediate Acid-Strength Sites

When modifying NH₄Y zeolite frameworks to generate catalysts with controlled intermediate acid strength—as opposed to the strong acid sites produced by (NH₄)₂SiF₆ treatment—(NH₄)₂GeF₆ is the reagent of choice. Direct comparative data show that germanium incorporation via (NH₄)₂GeF₆ shifts the NH₃-TPD desorption profile toward intermediate-strength acidity (Fig. 6, REFS-1), a property that cannot be replicated by the silicon analog. The high aqueous solubility of the ammonium salt [2] ensures homogeneous treatment of the zeolite slurry, unlike potassium hexafluorogermanate which would require elevated-temperature processing due to its limited 5.4 g/L solubility . The 99.99% metals-basis purity grade is sufficient for catalytic applications where trace metal contaminants at the ≤150 ppm level do not poison active sites.

Semiconductor Thin-Film Germanium Deposition via CVD/ALD Without Inert-Atmosphere Precursor Handling

For chemical vapor deposition (CVD) or atomic layer deposition (ALD) of germanium-containing thin films on semiconductor substrates, (NH₄)₂GeF₆ serves as an ammoniated, high-pH germanium source [1]. The critical procurement advantage over Li₂GeF₆ is ambient stability: Li₂GeF₆ is deliquescent and hydrolyzes upon air exposure with HF release [2], mandating glovebox handling, whereas (NH₄)₂GeF₆ can be weighed and loaded into deposition equipment under standard laboratory conditions. The availability of 99.995% and 99.999% purity grades [1] meets semiconductor industry trace-metal specifications. The absence of solid-state phase transitions below decomposition (~400°C) ensures predictable sublimation behavior during precursor delivery, avoiding the vapor-pressure discontinuities associated with polymorphic transitions observed in K₂GeF₆ at 240°C and 500°C .

Aqueous-Phase Synthesis of Germanium-Containing Materials with Defined Hydrolytic Stability Window

When germanium must be incorporated into a material via aqueous solution chemistry—such as sol-gel synthesis, hydrothermal zeolite modification, or co-precipitation of mixed-metal fluorides—the quantitatively characterized hydrolysis kinetics of the GeF₆²⁻ ion enable rational process design. The established rate law, −d[GeF₆²⁻]/dt = (k₁ + k₂[H⁺])[GeF₆²⁻], with an activation energy of 21.5 ± 0.3 kcal/mol and no autocatalytic interference from hydrolysis intermediates [1], allows calculation of the operational pH–temperature window within which the hexafluorogermanate species remains intact. This is particularly relevant when (NH₄)₂GeF₆ is used as a precursor for high-purity GeO₂ production via dissolution and precipitation [2], where premature hydrolysis must be avoided during the dissolution stage but quantitative precipitation is desired thereafter.

Germanium Wafer Surface Passivation and Fluorogermanate Layer Formation

Exposing single-crystal germanium wafers to HF/HNO₃ vapor mixtures generates a polycrystalline layer of hexagonal ammonium fluogermanate ((NH₄)₂GeF₆) with preferential <101> crystal growth orientation, growing around α-GeO₂ clusters as confirmed by electron dispersive spectroscopy profiling [1]. This surface transformation—analogous to (NH₄)₂SiF₆ formation on silicon wafers—produces a material with distinct vibrational signatures (N–H and Ge–F modes confirmed by local vibrational mode analysis, with Ge–Oₓ stretching bands at ~840 cm⁻¹) [1]. The resulting fluorogermanate layer offers potential as a dielectric insulation material in integrated circuits [1]. For researchers studying Ge surface chemistry or developing Ge-based device passivation strategies, the procurement of well-characterized, high-purity (NH₄)₂GeF₆ bulk material provides a reference standard for spectroscopic comparison with surface-generated fluorogermanate layers [1][2].

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